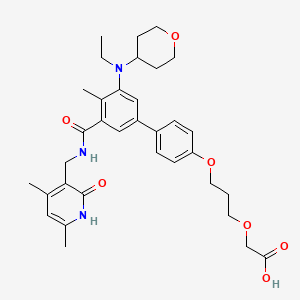

Tazemetostat de(methylene morpholine)-O-C3-O-C-COOH

Beschreibung

BenchChem offers high-quality Tazemetostat de(methylene morpholine)-O-C3-O-C-COOH suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Tazemetostat de(methylene morpholine)-O-C3-O-C-COOH including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Eigenschaften

Molekularformel |

C34H43N3O7 |

|---|---|

Molekulargewicht |

605.7 g/mol |

IUPAC-Name |

2-[3-[4-[3-[(4,6-dimethyl-2-oxo-1H-pyridin-3-yl)methylcarbamoyl]-5-[ethyl(oxan-4-yl)amino]-4-methylphenyl]phenoxy]propoxy]acetic acid |

InChI |

InChI=1S/C34H43N3O7/c1-5-37(27-11-15-42-16-12-27)31-19-26(25-7-9-28(10-8-25)44-14-6-13-43-21-32(38)39)18-29(24(31)4)33(40)35-20-30-22(2)17-23(3)36-34(30)41/h7-10,17-19,27H,5-6,11-16,20-21H2,1-4H3,(H,35,40)(H,36,41)(H,38,39) |

InChI-Schlüssel |

CLDOGTJZRUKKBD-UHFFFAOYSA-N |

Kanonische SMILES |

CCN(C1CCOCC1)C2=CC(=CC(=C2C)C(=O)NCC3=C(C=C(NC3=O)C)C)C4=CC=C(C=C4)OCCCOCC(=O)O |

Herkunft des Produkts |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of Tazemetostat de(methylene morpholine)-O-C3-O-C-COOH

For distribution to: Researchers, scientists, and drug development professionals.

Abstract

This technical guide provides a comprehensive overview of a plausible and robust synthetic route to Tazemetostat de(methylene morpholine)-O-C3-O-C-COOH, a key intermediate for the development of Proteolysis Targeting Chimeras (PROTACs) based on the EZH2 inhibitor Tazemetostat. This document delves into the strategic considerations behind the synthetic design, offering detailed, step-by-step protocols for the key chemical transformations. The synthesis leverages fundamental organic reactions, including Suzuki coupling for the formation of the core biphenyl structure, Williamson ether synthesis for the introduction of the linker moiety, and standard amide bond formation. This guide is intended to provide researchers and drug development professionals with the technical insights necessary to replicate and adapt this synthesis for their own research and development endeavors.

Introduction: The Significance of Tazemetostat and its Analogs

Tazemetostat is a potent and selective inhibitor of the histone methyltransferase EZH2 and is an approved therapeutic for certain types of cancers.[1][2][3] The development of PROTACs, which induce the degradation of a target protein rather than just inhibiting it, represents a promising therapeutic strategy.[4] Tazemetostat de(methylene morpholine)-O-C3-O-C-COOH is a crucial building block for creating EZH2-targeting PROTACs, as the carboxylic acid functionality provides a handle for attaching a linker connected to an E3 ligase ligand.[4] This guide will detail a logical and efficient synthetic pathway to this important molecule.

Retrosynthetic Analysis and Strategic Overview

A retrosynthetic analysis of the target molecule reveals three key fragments: the substituted pyridinone moiety (Fragment A), the central biphenyl core with the ether-linked carboxylic acid (Fragment B), and the ethyl(tetrahydro-2H-pyran-4-yl)amino substituted phenyl ring (Fragment C).

The overall synthetic strategy will involve a convergent approach:

-

Formation of the Biphenyl Core: A Suzuki coupling reaction will be employed to connect Fragments B and C. This is a well-established and versatile method for the formation of biaryl compounds.

-

Introduction of the Linker: The ether-linked carboxylic acid side chain will be introduced onto a phenolic precursor of Fragment B via a Williamson ether synthesis.

-

Final Amide Coupling: The carboxylic acid of the assembled biphenyl core will be coupled with the amine of Fragment A to complete the synthesis of the target molecule.

Synthesis of Key Intermediates

Synthesis of 3-(aminomethyl)-4,6-dimethyl-1,2-dihydropyridin-2-one (Fragment A)

This fragment is a known component of Tazemetostat. A plausible synthesis begins with the condensation of ethyl acetoacetate and ammonia to form the dihydropyridinone ring, followed by functional group manipulations to introduce the aminomethyl group at the 3-position. For the purpose of this guide, we will consider this a readily accessible starting material.

Synthesis of the Boronic Ester of Fragment C

The synthesis of the boronic acid or ester of the ethyl(tetrahydro-2H-pyran-4-yl)amino substituted phenyl ring is a multi-step process that has been described in the literature for the synthesis of Tazemetostat.[5] A general outline involves the reductive amination of a suitable aniline precursor with tetrahydro-4H-pyran-4-one, followed by another reductive amination with acetaldehyde to install the ethyl group. The resulting aniline can then be converted to the corresponding boronic acid or ester.

Synthesis of the Hydroxylated Biphenyl Intermediate (Precursor to Fragment B)

A key step is the synthesis of a biphenyl intermediate bearing a hydroxyl group, which will serve as the attachment point for the linker. This can be achieved through a Suzuki coupling of a boronic acid derivative of one ring with a halogenated phenolic derivative of the other.

Detailed Synthetic Protocols

Step 1: Williamson Ether Synthesis to Introduce the Linker

This step exemplifies the introduction of the O-C3-O-C-COOH linker onto a phenolic precursor. The Williamson ether synthesis is a reliable method for forming ethers from an alkoxide and an alkyl halide.[6][7][8][9][10]

Protocol:

-

Deprotonation of the Phenol: To a solution of the hydroxylated biphenyl precursor (1 equivalent) in a suitable polar aprotic solvent such as dimethylformamide (DMF) or acetonitrile, add a base such as potassium carbonate (K₂CO₃, 2-3 equivalents) or cesium carbonate (Cs₂CO₃, 2-3 equivalents). Stir the mixture at room temperature for 30-60 minutes to ensure complete formation of the phenoxide.

-

Alkylation: To the stirred suspension, add a solution of an appropriate alkyl halide, such as ethyl 2-(3-bromopropoxy)acetate (1.1-1.5 equivalents), in the same solvent.

-

Reaction: Heat the reaction mixture to 60-80 °C and monitor the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 4-12 hours.

-

Work-up: Upon completion, cool the reaction mixture to room temperature and filter off the inorganic salts. Concentrate the filtrate under reduced pressure. Dissolve the residue in an organic solvent like ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude ester product.

-

Purification: Purify the crude product by flash column chromatography on silica gel.

Step 2: Saponification of the Ester

The ester is hydrolyzed to the corresponding carboxylic acid in this step.

Protocol:

-

Hydrolysis: Dissolve the purified ester from the previous step in a mixture of tetrahydrofuran (THF) and water. Add an excess of lithium hydroxide (LiOH) or sodium hydroxide (NaOH) (2-4 equivalents).

-

Reaction: Stir the mixture at room temperature until the reaction is complete, as monitored by TLC or LC-MS (typically 2-6 hours).

-

Work-up: Quench the reaction by adding a dilute acid (e.g., 1N HCl) until the pH is acidic (pH 3-4). Extract the product with a suitable organic solvent such as ethyl acetate.

-

Purification: Wash the combined organic extracts with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to afford the carboxylic acid product. This product is often of sufficient purity for the next step, but can be further purified by recrystallization if necessary.

Step 3: Amide Coupling to Form the Final Product

The final step involves the formation of an amide bond between the synthesized biphenyl carboxylic acid and the aminomethyl pyridinone (Fragment A). A variety of peptide coupling reagents can be used for this transformation.[11][12][13]

Protocol:

-

Activation of the Carboxylic Acid: To a solution of the biphenyl carboxylic acid (1 equivalent) in DMF, add a coupling reagent such as HATU (1.1 equivalents) or a combination of HBTU/HOBt (1.1 equivalents each) and a tertiary amine base like diisopropylethylamine (DIPEA, 2-3 equivalents). Stir the mixture at room temperature for 15-30 minutes to form the activated ester.

-

Amine Addition: Add the aminomethyl pyridinone (Fragment A, 1.1 equivalents) to the reaction mixture.

-

Reaction: Continue stirring at room temperature for 2-12 hours. Monitor the reaction progress by TLC or LC-MS.

-

Work-up: Upon completion, dilute the reaction mixture with water and extract the product with ethyl acetate. Wash the combined organic layers with saturated aqueous sodium bicarbonate, water, and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to yield the final product, Tazemetostat de(methylene morpholine)-O-C3-O-C-COOH.

Data Summary and Characterization

| Compound | Molecular Formula | Molecular Weight | Expected ¹H NMR signals | Expected Mass Spec (m/z) |

| Tazemetostat de(methylene morpholine)-O-C3-O-C-COOH | C₃₄H₄₁N₃O₇ | 603.71 | Aromatic protons, pyridinone protons, signals for the ethyl and tetrahydropyran groups, characteristic peaks for the O-C3-O-C linker, and the amide NH. | [M+H]⁺ = 604.3 |

Visualizing the Synthetic Workflow

Caption: Synthetic workflow for Tazemetostat de(methylene morpholine)-O-C3-O-C-COOH.

Conclusion: A Versatile Synthetic Route

The synthetic route detailed in this guide provides a robust and adaptable framework for the preparation of Tazemetostat de(methylene morpholine)-O-C3-O-C-COOH. By employing well-understood and scalable chemical reactions, this pathway can be readily implemented in a laboratory setting. The modular nature of this synthesis also allows for the straightforward introduction of alternative linkers and functional groups, thereby facilitating the generation of a diverse library of Tazemetostat-based PROTACs for further drug discovery and development efforts.

References

-

The Williamson Ether Synthesis. [Link]

-

Alcohol to Ether using Williamson synthesis (O-Alkylation). [Link]

-

How are phenols converted to ethers using Williamson synthesis, and what role does phenol play in the reaction? - Discussion Forum. [Link]

-

Biological Profile and Synthesis of Phenoxyacetic Acid Derivatives: A Review. [Link]

-

Williamson Ether Synthesis - Edubirdie. [Link]

-

Williamson Ether Synthesis - YouTube. [Link]

-

Tazemetostat | New Drug Approvals. [Link]

-

Biphenyls and their derivatives as synthetically and pharmacologically important aromatic structural moieties. [Link]

-

Synthesis of biphenyl - PrepChem.com. [Link]

-

The synthesis of some substituted biphenyl-4-carboxylic acids, 4-biphenylylacetic acids, and 4-aminobiphenyls - Journal of the Chemical Society C - RSC Publishing. [Link]

-

Design and Synthesis of Pyridone-Containing 3,4-Dihydroisoquinoline-1(2H)-ones as a Novel Class of Enhancer of Zeste Homolog 2 (EZH2) Inhibitors - PubMed. [Link]

-

Synthesis of 4-O-Alkylated N-Acetylneuraminic Acid Derivatives - PMC - PubMed Central. [Link]

-

EZH2 inhibition by tazemetostat: mechanisms of action, safety and efficacy in relapsed/refractory follicular lymphoma - PMC - PubMed Central. [Link]

-

Uniting Amide Synthesis and Activation by PIII/PV-Catalyzed Serial Condensation: Three-Component Assembly of 2-Amidopyridines - NIH. [Link]

-

Tazemetostat | C34H44N4O4 | CID 66558664 - PubChem - NIH. [Link]

-

Coupling Reagents - Aapptec Peptides. [Link]

-

[Unusual amidation reaction of Asn-containing glycopeptide antibiotics using the coupling reagent PyBOP] - PubMed. [Link]

Sources

- 1. EZH2 inhibition by tazemetostat: mechanisms of action, safety and efficacy in relapsed/refractory follicular lymphoma - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Tazemetostat | C34H44N4O4 | CID 66558664 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. asianpubs.org [asianpubs.org]

- 5. Tazemetostat Hydrobromide:Synthesis and Introduction_Chemicalbook [chemicalbook.com]

- 6. The Williamson Ether Synthesis [cs.gordon.edu]

- 7. organic-synthesis.com [organic-synthesis.com]

- 8. discussion.tiwariacademy.com [discussion.tiwariacademy.com]

- 9. edubirdie.com [edubirdie.com]

- 10. youtube.com [youtube.com]

- 11. Peptide Coupling Reagents Guide [sigmaaldrich.com]

- 12. peptide.com [peptide.com]

- 13. [Unusual amidation reaction of Asn-containing glycopeptide antibiotics using the coupling reagent PyBOP] - PubMed [pubmed.ncbi.nlm.nih.gov]

The Crucial Bridge: A Technical Guide to the Linker Chemistry of Tazemetostat PROTACs

For the attention of Researchers, Scientists, and Drug Development Professionals.

In the rapidly evolving landscape of targeted protein degradation, Proteolysis Targeting Chimeras (PROTACs) have emerged as a powerful modality to eliminate disease-causing proteins. This guide delves into the core of PROTAC design, focusing on a critical and often underappreciated component: the linker. Specifically, we will explore the chemical architecture of linkers employed in PROTACs that utilize Tazemetostat, a potent and selective inhibitor of the EZH2 methyltransferase, as the warhead for targeting the Polycomb Repressive Complex 2 (PRC2).

As Senior Application Scientists, we recognize that the linker is far more than a simple tether. It is a key determinant of a PROTAC's efficacy, influencing its physicochemical properties, cell permeability, and the stability of the crucial ternary complex formed between the target protein, the PROTAC, and an E3 ubiquitin ligase. This guide will provide an in-depth analysis of the structural nuances of Tazemetostat PROTAC linkers, the rationale behind their design, and the experimental workflows to evaluate their performance.

Foundational Principles: Tazemetostat and the PROTAC Concept

Tazemetostat (also known as EPZ-6438) is a small molecule inhibitor of EZH2, the catalytic subunit of the PRC2 complex.[1][2] By inhibiting the methyltransferase activity of EZH2, Tazemetostat has shown therapeutic benefit in certain cancers.[3] However, the PROTAC strategy offers a distinct advantage over simple inhibition by actively removing the entire EZH2 protein, thereby addressing both its catalytic and non-catalytic functions.[4]

A PROTAC is a heterobifunctional molecule comprising three key components: a "warhead" that binds to the protein of interest (in this case, Tazemetostat for EZH2), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two.[5] The formation of a stable ternary complex (EZH2-PROTAC-E3 ligase) is the pivotal event that leads to the ubiquitination and subsequent proteasomal degradation of the target protein.

Caption: Mechanism of action for a Tazemetostat PROTAC.

The Linker: More Than Just a Spacer

The chemical nature of the linker profoundly impacts the biological activity of a Tazemetostat PROTAC. Its length, rigidity, and composition dictate the spatial orientation of the warhead and the E3 ligase ligand, which in turn affects the stability and geometry of the ternary complex.

Linker Composition and Properties

Commonly employed linker motifs in PROTAC design include polyethylene glycol (PEG) chains, alkyl chains, and more rigid structures incorporating cyclic or aromatic moieties.[5]

-

Polyethylene Glycol (PEG) Linkers: These are hydrophilic and flexible, which can enhance the solubility and cell permeability of the PROTAC. The ether oxygens can also participate in hydrogen bonding, potentially stabilizing the ternary complex.

-

Alkyl Chains: These provide a simple and synthetically accessible way to vary the linker length. Their hydrophobicity can influence cell membrane passage.

-

Rigid Linkers: Incorporating elements like piperazine or aromatic rings can reduce the conformational flexibility of the linker. This can be advantageous in pre-organizing the PROTAC for optimal binding to both the target and the E3 ligase, though it may require more extensive optimization.

The choice of linker composition is a critical consideration in balancing potency, selectivity, and pharmacokinetic properties.

Structure-Activity Relationship (SAR) of Tazemetostat PROTAC Linkers

Several studies have explored the synthesis of Tazemetostat-based PROTACs, offering valuable insights into the SAR of the linker. A key attachment point for the linker on the Tazemetostat molecule is often a modification of the morpholine group, for instance, by replacing it with a piperazine to which the linker can be appended.[6] Another strategy involves modifying the solvent-exposed regions of the Tazemetostat core.

One study detailed the development of a series of VHL-recruiting EZH2 PROTACs where the linker length was systematically varied.[6] The results demonstrated that linkers with 7 to 9 methylene units were effective in inducing EZH2 degradation, while shorter linkers (4-6 methylene units) were inactive.[6] This highlights the critical importance of linker length in achieving a productive ternary complex.

| PROTAC Example | Warhead | E3 Ligase Ligand | Linker Composition | Observed Activity | Reference |

| MS8815 | Tazemetostat Analog | VHL | 7 methylene units | Effective EZH2 degradation | [6] |

| Compound 7 | Tazemetostat Analog | VHL | 9 methylene units | Potent EZH2 degradation | [6] |

| E-3P-MDM2 | Tazemetostat (EPZ6438) | MDM2 | Not explicitly detailed | Most active PROTAC in the study | [7] |

Table 1: Examples of Tazemetostat-based PROTACs and their Linker Characteristics.

Experimental Protocols for Synthesis and Evaluation

The development of a successful Tazemetostat PROTAC necessitates a robust experimental workflow encompassing chemical synthesis and biological evaluation.

General Synthetic Strategy for a Tazemetostat PROTAC

The synthesis of a Tazemetostat PROTAC is typically a multi-step process that involves the separate synthesis of the Tazemetostat warhead with a suitable attachment point, the E3 ligase ligand with a reactive handle, and the linker, followed by their conjugation. A common approach is to utilize an amide coupling reaction between a carboxylic acid-functionalized linker and an amine-functionalized warhead or E3 ligase ligand.

Step-by-Step Protocol for Amide Coupling:

-

Activation of Carboxylic Acid: Dissolve the carboxylic acid-terminated component (e.g., linker-E3 ligase ligand) in a suitable aprotic solvent such as dimethylformamide (DMF). Add a coupling agent like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and a base such as diisopropylethylamine (DIPEA). Stir the mixture at room temperature for 30 minutes to activate the carboxylic acid.

-

Coupling Reaction: To the activated carboxylic acid solution, add the amine-functionalized component (e.g., Tazemetostat analog).

-

Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Work-up and Purification: Once the reaction is complete, quench the reaction with water and extract the product with an organic solvent like ethyl acetate. The organic layers are then combined, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by flash column chromatography or preparative high-performance liquid chromatography (HPLC) to yield the final PROTAC.

Caption: A generalized workflow for the synthesis of a Tazemetostat PROTAC.

Evaluation of PROTAC Efficacy

Once synthesized, the efficacy of the Tazemetostat PROTAC must be rigorously evaluated.

Western Blotting for EZH2 Degradation:

-

Cell Culture and Treatment: Plate cancer cells known to express EZH2 (e.g., certain lymphoma or triple-negative breast cancer cell lines) and treat them with varying concentrations of the synthesized PROTAC for a specified time (e.g., 24, 48 hours).

-

Cell Lysis: Harvest the cells and lyse them to extract total protein.

-

Protein Quantification: Determine the protein concentration of each lysate using a standard assay such as the bicinchoninic acid (BCA) assay.

-

SDS-PAGE and Western Blotting: Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transfer them to a polyvinylidene difluoride (PVDF) membrane.

-

Immunoblotting: Probe the membrane with a primary antibody specific for EZH2, followed by a horseradish peroxidase (HRP)-conjugated secondary antibody. A loading control, such as β-actin or GAPDH, should also be probed to ensure equal protein loading.

-

Detection and Analysis: Visualize the protein bands using a chemiluminescence detection system and quantify the band intensities to determine the extent of EZH2 degradation.

Cell Viability Assays:

To assess the functional consequence of EZH2 degradation, cell viability assays such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or CellTiter-Glo® luminescent cell viability assay can be performed. These assays measure the metabolic activity of the cells, which is an indicator of cell proliferation and viability.

Conclusion and Future Directions

The linker is a pivotal component in the design of effective Tazemetostat PROTACs. Its chemical structure, length, and rigidity must be carefully optimized to facilitate the formation of a stable and productive ternary complex, leading to efficient degradation of EZH2. The ongoing exploration of novel linker chemistries and a deeper understanding of the structural biology of ternary complexes will undoubtedly pave the way for the development of next-generation Tazemetostat PROTACs with enhanced therapeutic potential.

This guide provides a foundational understanding of the principles governing Tazemetostat PROTAC linker design and evaluation. It is intended to serve as a valuable resource for researchers dedicated to advancing the field of targeted protein degradation.

References

-

Design, synthesis and evaluation of EZH2-based PROTACs targeting PRC2 complex in lymphoma. PubMed. [Link]

-

Discovery of a novel, highly potent EZH2 PROTAC degrader for targeting non-canonical oncogenic functions of EZH2. National Institutes of Health. [Link]

-

Design and Synthesis of EZH2-Based PROTACs to Degrade the PRC2 Complex for Targeting the Noncatalytic Activity of EZH2. ACS Publications. [Link]

-

Discovery of a first-in-class EZH2 selective degrader. National Institutes of Health. [Link]

-

Structure–Activity Relationship Studies for Enhancer of Zeste Homologue 2 (EZH2) and Enhancer of Zeste Homologue 1 (EZH1) Inhibitors. National Institutes of Health. [Link]

-

EZH2 inhibition by tazemetostat: mechanisms of action, safety and efficacy in relapsed/refractory follicular lymphoma. PubMed Central. [Link]

-

Tazemetostat: EZH2 Inhibitor. PubMed Central. [Link]

-

EZH2 Inhibition by Tazemetostat Results in Altered Dependency on B-cell Activation Signaling in DLBCL. AACR Journals. [Link]

-

Tazemetostat. PubChem. [Link]

-

Tazemetostat Hydrobromide. PubChem. [Link]

-

Current strategies for the design of PROTAC linkers: a critical review. SpringerLink. [Link]

-

Discovery of precision targeting EZH2 degraders for triple-negative breast cancer. PubMed. [Link]

-

Direct-to-Biology Accelerates PROTAC Synthesis and the Evaluation of Linker Effects on Permeability and Degradation. PubMed Central. [Link]

- Pharmaceutical compositions of protac compounds and uses thereof.

- EZH2 inhibitor and use thereof.

-

Tazemetostat Hydrobromide - Drug Targets, Indications, Patents. Synapse. [Link]

-

Tazemetostat. New Drug Approvals. [Link]

-

TAZVERIK Drug Patent Profile. DrugPatentWatch. [Link]

Sources

- 1. EZH2 inhibition by tazemetostat: mechanisms of action, safety and efficacy in relapsed/refractory follicular lymphoma - PMC [pmc.ncbi.nlm.nih.gov]

- 2. selleckchem.com [selleckchem.com]

- 3. Tazemetostat: EZH2 Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Discovery of a first-in-class EZH2 selective degrader - PMC [pmc.ncbi.nlm.nih.gov]

- 5. explorationpub.com [explorationpub.com]

- 6. Discovery of a novel, highly potent EZH2 PROTAC degrader for targeting non-canonical oncogenic functions of EZH2 - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Design, synthesis and evaluation of EZH2-based PROTACs targeting PRC2 complex in lymphoma - PubMed [pubmed.ncbi.nlm.nih.gov]

The Advent of Targeted EZH2 Degradation: A Technical Guide to the Mechanism of Action of Tazemetostat-Based Degraders

Introduction: Beyond Inhibition - The Rationale for EZH2 Degradation

Enhancer of zeste homolog 2 (EZH2) has emerged as a pivotal and compelling target in oncology. As the catalytic subunit of the Polycomb Repressive Complex 2 (PRC2), its canonical function involves the trimethylation of histone H3 at lysine 27 (H3K27me3), a key epigenetic modification that leads to the silencing of tumor suppressor genes.[1][2][3] Dysregulation of EZH2 activity, through overexpression or mutation, is a hallmark of numerous malignancies, including various lymphomas and solid tumors.[1][2][4]

Tazemetostat, a potent and selective EZH2 inhibitor, represents a significant therapeutic advance, functioning as an S-adenosyl methionine (SAM) competitive inhibitor to block the methyltransferase activity of both wild-type and mutant EZH2.[5][6][7][8] However, the therapeutic landscape is evolving as we uncover the non-canonical, or methyltransferase-independent, functions of EZH2.[2][3][9][10][11][12] These non-canonical roles, which include acting as a transcriptional co-activator, are not addressed by enzymatic inhibition alone and contribute to the limitations of current inhibitor-based therapies.[2][4][5][6][13]

This has paved the way for a new therapeutic paradigm: targeted protein degradation. This guide provides an in-depth technical overview of the mechanism of action for tazemetostat-based EZH2 degraders, a novel class of therapeutics designed to eliminate the EZH2 protein entirely, thereby abrogating both its canonical and non-canonical oncogenic functions.[4][11][12][14][15][16][17]

From Inhibition to Elimination: The Architecture of Tazemetostat-Based PROTACs

Tazemetostat-based EZH2 degraders are primarily designed as Proteolysis Targeting Chimeras (PROTACs). These heterobifunctional molecules are engineered with three key components:

-

A "warhead" that binds to the target protein: In this case, a derivative of tazemetostat that specifically recognizes and binds to EZH2.

-

A ligand for an E3 ubiquitin ligase: This moiety recruits the cellular protein degradation machinery. For tazemetostat-based degraders, the most commonly recruited E3 ligases are Von Hippel-Lindau (VHL) and Cereblon (CRBN).[8][9][16][17][18][19]

-

A chemical linker: This connects the warhead and the E3 ligase ligand, and its length and composition are critical for the formation of a stable and productive ternary complex.[8][9][18][20][21]

The fundamental principle of these degraders is to hijack the cell's natural ubiquitin-proteasome system to induce the selective degradation of the EZH2 protein.

The Step-by-Step Mechanism of Action

The degradation of EZH2 by a tazemetostat-based PROTAC is a catalytic process that can be broken down into the following key steps:

-

Ternary Complex Formation: The PROTAC molecule simultaneously binds to an EZH2 protein and an E3 ubiquitin ligase, forming a transient ternary complex (EZH2-PROTAC-E3 ligase). The stability and conformation of this complex are crucial for the subsequent steps.

-

Ubiquitination: The induced proximity of EZH2 to the E3 ligase within the ternary complex facilitates the transfer of ubiquitin molecules from a ubiquitin-charged E2 enzyme to lysine residues on the surface of the EZH2 protein. This results in the formation of a polyubiquitin chain on EZH2.

-

Proteasomal Recognition and Degradation: The polyubiquitinated EZH2 is recognized as a substrate for degradation by the 26S proteasome. The proteasome then unfolds and degrades the EZH2 protein into small peptides, effectively eliminating it from the cell.

-

Recycling of the PROTAC: After the ubiquitination of EZH2, the PROTAC molecule is released from the complex and can go on to recruit another EZH2 protein and E3 ligase, thus acting catalytically to induce the degradation of multiple EZH2 molecules.

Caption: Mechanism of action for a tazemetostat-based EZH2 PROTAC.

Validation of EZH2 Degradation: A Guide to Key Experiments

A rigorous and multi-faceted experimental approach is essential to validate the mechanism of action and efficacy of tazemetostat-based EZH2 degraders.

Confirmation of EZH2 Degradation

The most direct method to confirm the degradation of EZH2 is through Western blotting.

Experimental Protocol: Western Blotting for EZH2 Degradation

-

Cell Culture and Treatment: Plate cancer cells of interest at an appropriate density and treat with a dose-range of the EZH2 degrader for various time points (e.g., 4, 8, 16, 24 hours). Include a vehicle control (e.g., DMSO).

-

Cell Lysis: Harvest the cells and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

-

SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF or nitrocellulose membrane.

-

Immunoblotting:

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

Incubate with a primary antibody specific for EZH2 overnight at 4°C.

-

Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Include a loading control antibody (e.g., GAPDH, β-actin) to ensure equal protein loading.

-

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.[1][22][23][24]

Expected Outcome: A dose- and time-dependent decrease in the EZH2 protein band intensity in the degrader-treated samples compared to the vehicle control.

Assessment of Cellular Viability

To determine the functional consequence of EZH2 degradation, cell viability assays are performed.

Experimental Protocol: MTT Cell Viability Assay

-

Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined density.

-

Compound Treatment: Treat the cells with a serial dilution of the EZH2 degrader and the parent inhibitor (tazemetostat) for a specified duration (e.g., 72 hours).

-

MTT Addition: Add MTT solution to each well and incubate for 3-4 hours at 37°C.

-

Formazan Solubilization: Add a solubilization solution (e.g., DMSO or a specialized reagent) to dissolve the formazan crystals.

-

Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value (the concentration that inhibits 50% of cell growth).[12][25][26]

Expected Outcome: A significant decrease in cell viability in degrader-treated cells, ideally with a lower IC50 than the parent inhibitor, particularly in cell lines dependent on EZH2's non-canonical functions.

Verification of Ternary Complex Formation

Co-immunoprecipitation (Co-IP) is a key assay to provide evidence of the degrader-induced ternary complex.

Experimental Protocol: Co-Immunoprecipitation

-

Cell Treatment: Treat cells with the EZH2 degrader, a negative control (a molecule that binds EZH2 but not the E3 ligase), and a vehicle control. Pre-treatment with a proteasome inhibitor (e.g., MG132) is crucial to prevent the degradation of the target protein.

-

Cell Lysis: Lyse the cells in a non-denaturing lysis buffer.

-

Immunoprecipitation: Incubate the cell lysates with an antibody against the E3 ligase (e.g., anti-VHL or anti-CRBN) or a control IgG overnight at 4°C.

-

Immune Complex Capture: Add Protein A/G beads to pull down the antibody-protein complexes.

-

Washing and Elution: Wash the beads to remove non-specific binding and elute the bound proteins.

-

Western Blot Analysis: Analyze the eluates by Western blotting using an antibody against EZH2.[3][9][10][17][27][28]

Expected Outcome: The detection of EZH2 in the sample immunoprecipitated with the E3 ligase antibody only in the presence of the active degrader, confirming the formation of the ternary complex.

Caption: A typical experimental workflow for the validation of a novel EZH2 degrader.

Quantitative Analysis of Degrader Potency

The potency of EZH2 degraders is typically characterized by two key parameters:

-

DC50: The concentration of the degrader that results in 50% degradation of the target protein.

-

Dmax: The maximum percentage of protein degradation achieved.

These values are determined by performing dose-response experiments and quantifying the remaining EZH2 protein levels by Western blot or mass spectrometry.

| Degrader | E3 Ligase | Cell Line | DC50 | IC50 (Proliferation) | Reference |

| MS8847 | VHL | EOL-1 (AML) | 34.4 nM | 0.17 µM (MV4;11) | [8][18] |

| MS8815 | VHL | MDA-MB-468 (TNBC) | ~10 nM | Not specified | [29] |

| U3i | CRBN | MDA-MB-468 (TNBC) | Not specified | 0.38 µM | [19] |

| E7 | CRBN | WSU-DLCL-2 (DLBCL) | Not specified | Not specified | [30] |

| Tazemetostat | N/A (Inhibitor) | WSU-DLCL2 (DLBCL) | N/A | <0.001 to 7.6 µM | [1][31] |

Future Perspectives

Tazemetostat-based EZH2 degraders represent a promising therapeutic strategy with the potential to overcome the limitations of EZH2 inhibitors. By inducing the complete elimination of the EZH2 protein, these molecules can address both the canonical and non-canonical oncogenic functions of EZH2. The continued development and optimization of these degraders, with a focus on improving their pharmacokinetic properties and minimizing off-target effects, will be crucial for their successful translation into the clinic. The in-depth understanding of their mechanism of action, as outlined in this guide, provides a solid foundation for the rational design and evaluation of this exciting new class of cancer therapeutics.

References

-

The noncanonical role of EZH2 in cancer. PubMed. Available at: [Link]

-

Non-canonical functions of EZH2 in cancer. PubMed. Available at: [Link]

-

EMERGING DRUG PROFILE: Enhancer of Zeste Homolog 2 (EZH2) Inhibitors. PMC. Available at: [Link]

-

EZH2 inhibition by tazemetostat: mechanisms of action, safety and efficacy in relapsed/refractory follicular lymphoma. PMC. Available at: [Link]

-

Non-canonical functions of EZH2 in cancer. Frontiers. Available at: [Link]

-

PROTAC: a revolutionary technology propelling small molecule drugs into the next golden age. PMC. Available at: [Link]

-

A schematic diagram for the action model of PROTAC. PROTAC recruits endogenous E3 ligase to ubiquitinate protein of interests (POIs), thus promoting the subsequent degradation of POI by the 26S proteasome. ResearchGate. Available at: [Link]

-

Schematic diagram showing the mechanism of action of PROTAC... ResearchGate. Available at: [Link]

-

The noncanonical role of EZH2 in cancer. ProQuest. Available at: [Link]

-

Discovery of a novel, highly potent EZH2 PROTAC degrader for targeting non-canonical oncogenic functions of EZH2. NIH. Available at: [Link]

-

Dissecting and Targeting Noncanonical Functions of EZH2 in Multiple Myeloma via an EZH2 Degrader. PMC. Available at: [Link]

-

Design, synthesis, and biological evaluation of a bioavailable EZH2 PROTAC with a 2,8-diazaspiro[4.5]decane linker. PubMed. Available at: [Link]

-

EZH2 signaling and its role in controlling subsequent signaling... ResearchGate. Available at: [Link]

-

Schematic diagram showing strategies of inhibiting EZH2 upstream signaling. ResearchGate. Available at: [Link]

-

PROTAC Molecules Activity and Efficacy Evaluate Service. Mtoz Biolabs. Available at: [Link]

-

EZH2 signaling and its role in regulating downstream signaling... ResearchGate. Available at: [Link]

-

The Schematic diagram of EZH2 activating the Wnt/β-catenin pathway in... ResearchGate. Available at: [Link]

-

Abstract 2922: Targeting triple negative breast cancer with a VHL recruiting EZH2 protein degrader. AACR Journals. Available at: [Link]

-

Abstract A055: Discovery of a novel, highly potent VHL-recruiting EZH2 PROTAC degrader targeting MLL-r AML. AACR Journals. Available at: [Link]

-

Photocontrollable PROTAC molecules – structure and mechanism of action. scindeks.ceon.rs. Available at: [Link]

-

Discovery of a novel, highly potent EZH2 PROTAC degrader for targeting non-canonical oncogenic functions of EZH2. PubMed. Available at: [Link]

-

Discovery of precision targeting EZH2 degraders for triple-negative breast cancer. PubMed. Available at: [Link]

-

A beginner's guide to PROTACs and targeted protein degradation. The Biochemist. Available at: [Link]

-

Cell Viability Assays. NCBI Bookshelf. Available at: [Link]

-

Discovery and Characterization of a Novel Cereblon-Recruiting PRC1 Bridged PROTAC Degrader. PMC. Available at: [Link]

-

Design, Synthesis, and Evaluation of VHL-Based EZH2 Degraders to Enhance Therapeutic Activity against Lymphoma. ResearchGate. Available at: [Link]

-

Targeted Protein Degradation: Design Considerations for PROTAC Development. PMC. Available at: [Link]

-

Workflow for E3 Ligase Ligand Validation for PROTAC Development. ACS Publications. Available at: [Link]

-

Current strategies for the design of PROTAC linkers: a critical review. sciencedirect.com. Available at: [Link]

-

EED-Targeted PROTACs Degrade EED, EZH2, and SUZ12 in the PRC2 Complex. ResearchGate. Available at: [Link]

-

Design and Synthesis of EZH2-Based PROTACs to Degrade the PRC2 Complex for Targeting the Noncatalytic Activity of EZH2. PubMed. Available at: [Link]

-

EZH2. Wikipedia. Available at: [Link]

-

Cereblon-Recruiting PROTACs: Will New Drugs Have to Face Old Challenges?. PubMed. Available at: [Link]

-

Targeting Triple-Negative Breast Cancer by a Novel Proteolysis Targeting Chimera Degrader of Enhancer of Zeste Homolog 2. PMC. Available at: [Link]

-

EED-Targeted PROTACs Degrade EED, EZH2, and SUZ12 in the PRC2 Complex. PubMed. Available at: [Link]

-

Ver. 1.2. NACALAI TESQUE, INC.. Available at: [Link]

-

DC50 values for 4h, for the AUC of 24h and the Dmax between 23 and 24h.... ResearchGate. Available at: [Link]

-

Western Blot Protocol. OriGene Technologies Inc.. Available at: [Link]

-

(A) Dose response curves, DC 50 and Dmax calculations for compounds 7... ResearchGate. Available at: [Link]

Sources

- 1. EMERGING DRUG PROFILE: Enhancer of Zeste Homolog 2 (EZH2) Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The roles of EZH2 in cancer and its inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. EZH2 is downstream of the pRB-E2F pathway, essential for proliferation and amplified in cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 4. EZH2 inhibition by tazemetostat: mechanisms of action, safety and efficacy in relapsed/refractory follicular lymphoma - PMC [pmc.ncbi.nlm.nih.gov]

- 5. chempro-innovations.com [chempro-innovations.com]

- 6. documents.thermofisher.com [documents.thermofisher.com]

- 7. researchgate.net [researchgate.net]

- 8. Mechanistic and Structural Features of PROTAC Ternary Complexes | Springer Nature Experiments [experiments.springernature.com]

- 9. researchgate.net [researchgate.net]

- 10. Protocol to test for the formation of ternary protein complexes in vivo or in vitro using a two-step immunoprecipitation approach - PMC [pmc.ncbi.nlm.nih.gov]

- 11. EZH2 Promotes Cholangiocarcinoma Development and Progression through Histone Methylation and microRNA-Mediated Down-Regulation of Tumor Suppressor Genes - PMC [pmc.ncbi.nlm.nih.gov]

- 12. drugdiscoverytrends.com [drugdiscoverytrends.com]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. What are PROTAC Linkers? | BroadPharm [broadpharm.com]

- 16. docs.abcam.com [docs.abcam.com]

- 17. researchgate.net [researchgate.net]

- 18. pdf.benchchem.com [pdf.benchchem.com]

- 19. Characteristic roadmap of linker governs the rational design of PROTACs - PMC [pmc.ncbi.nlm.nih.gov]

- 20. scispace.com [scispace.com]

- 21. researchgate.net [researchgate.net]

- 22. EED-Targeted PROTACs Degrade EED, EZH2, and SUZ12 in the PRC2 Complex - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. Exploring protocol for breast cancer xenograft model using endothelial colony-forming cells - Lim - Translational Cancer Research [tcr.amegroups.org]

- 24. researchgate.net [researchgate.net]

- 25. precisepeg.com [precisepeg.com]

- 26. Rationalizing PROTAC-mediated Ternary Complex Formation using Rosetta - PMC [pmc.ncbi.nlm.nih.gov]

- 27. pdf.benchchem.com [pdf.benchchem.com]

- 28. researchgate.net [researchgate.net]

- 29. drugdiscoverytrends.com [drugdiscoverytrends.com]

- 30. biorxiv.org [biorxiv.org]

- 31. In vivo Efficacy Studies in Cell Line and Patient-derived Xenograft Mouse Models - PMC [pmc.ncbi.nlm.nih.gov]

EZH2 binding affinity of Tazemetostat de(methylene morpholine)-O-C3-O-C-COOH

An In-Depth Technical Guide to Characterizing the EZH2 Binding Affinity of Tazemetostat de(methylene morpholine)-O-C3-O-C-COOH

The histone methyltransferase EZH2 (Enhancer of Zeste Homolog 2) stands as a pivotal epigenetic regulator and a compelling therapeutic target in oncology.[1] As the catalytic subunit of the Polycomb Repressive Complex 2 (PRC2), EZH2's primary role is the trimethylation of histone H3 on lysine 27 (H3K27me3), a hallmark of transcriptionally silenced chromatin.[1] Dysregulation of EZH2 activity, through overexpression or gain-of-function mutations, is a known driver in various malignancies, including follicular lymphoma and certain solid tumors.[1]

Tazemetostat (Tazverik®, formerly EPZ-6438), a potent and selective, S-adenosyl-L-methionine (SAM)-competitive inhibitor of EZH2, represents a significant advancement in targeting this epigenetic writer.[1][2] It has demonstrated clinical efficacy and received FDA approval for specific patient populations.[1] The success of Tazemetostat has spurred the development of a new generation of EZH2-targeting molecules, including novel analogs designed for specific therapeutic applications such as Proteolysis-Targeting Chimeras (PROTACs).

This technical guide focuses on a specific analog, Tazemetostat de(methylene morpholine)-O-C3-O-C-COOH , a molecule that incorporates the core EZH2-binding scaffold of Tazemetostat with a linker moiety.[3][4] Such modifications are critical for the development of PROTACs, which are designed to recruit E3 ligases to the target protein, leading to its degradation.[3][5] While this analog is designed as an EZH2 ligand, a precise understanding of its binding affinity is paramount. Any alteration to the parent molecule's structure can significantly impact its interaction with the target protein. Therefore, rigorous biophysical and biochemical characterization is not merely a perfunctory step but a foundational requirement for advancing such molecules in a drug development pipeline.

This document provides a comprehensive, field-proven framework for determining the EZH2 binding affinity of this novel Tazemetostat analog. It is designed for researchers, scientists, and drug development professionals, offering not just protocols, but the strategic rationale behind the experimental choices, ensuring a self-validating and robust characterization of this promising compound.

Foundational Concepts: EZH2, Tazemetostat, and the Rationale for Analog Characterization

The PRC2 Complex and EZH2's Catalytic Mechanism

EZH2 functions within the multi-protein PRC2 complex. Its catalytic activity is dependent on its interaction with other core subunits, such as EED and SUZ12.[1] The binding of the cofactor SAM to the SET domain of EZH2 is a prerequisite for the transfer of a methyl group to the lysine 27 of histone H3. Gain-of-function mutations in EZH2 can enhance its catalytic activity, leading to aberrant gene silencing and oncogenesis.[1]

Caption: Logical flow of ITC data analysis.

Synthesizing the Data: Building a Coherent Binding Profile

The successful execution of both protocols will yield two key affinity metrics: the IC50 (from which Ki is derived) and the Kd. In an ideal scenario, the calculated Ki and the measured Kd should be in close agreement, providing strong, self-validated evidence of the analog's binding affinity for EZH2.

Expected Outcomes and Interpretation:

-

High Affinity (Kd and Ki in the low nM range): If the analog's affinity is comparable to or even better than Tazemetostat, it confirms the structural modifications did not compromise the core binding interaction. This would be a strong positive result, validating its use as an EZH2 ligand in more complex applications like PROTACs.

-

Moderate to Low Affinity (Kd and Ki in the high nM to µM range): A significant decrease in affinity compared to Tazemetostat would indicate that the structural modifications are detrimental to binding. This information is equally valuable, as it would guide further medicinal chemistry efforts to optimize the linker and attachment point to regain potency.

-

Discrepancy between Ki and Kd: A significant difference between the biochemically derived Ki and the biophysically measured Kd could suggest a more complex mechanism of inhibition than simple competitive binding, or it could be an artifact of the assay conditions. Further investigation, such as varying the substrate and cofactor concentrations in the enzymatic assay, would be warranted.

The thermodynamic data from ITC will provide further mechanistic insights. For example, a comparison of the ΔH and TΔS terms for the analog and Tazemetostat can reveal differences in the driving forces of binding (e.g., whether the interaction is primarily enthalpy-driven or entropy-driven).

Conclusion: From Data to Decision

The determination of the EZH2 binding affinity for the novel analog, Tazemetostat de(methylene morpholine)-O-C3-O-C-COOH, is a critical step in its development. The dual-pronged approach outlined in this guide, combining a functional enzymatic assay with a direct biophysical binding assay, provides a robust and self-validating framework for this characterization.

By meticulously following these protocols and thoughtfully interpreting the resulting data in the context of the benchmark compound, Tazemetostat, researchers can confidently establish the binding profile of this new chemical entity. This quantitative understanding is indispensable for making informed decisions in the progression of next-generation EZH2-targeted therapeutics and for advancing the field of epigenetic drug discovery.

References

-

Tu Y, et al. Design, Synthesis, and Evaluation of VHL-Based EZH2 Degraders to Enhance Therapeutic Activity against Lymphoma. J Med Chem. 2021 Jul 22;64(14):10167-10184. [Link]

-

Knutson, S. K., et al. Identification and characterization of second-generation EZH2 inhibitors with extended residence times and improved biological activity. Journal of Biological Chemistry. 2021; 296:100349. [Link]

-

Portelinha, A., et al. EZH2 inhibition by tazemetostat: mechanisms of action, safety and efficacy in relapsed/refractory follicular lymphoma. Therapeutic Advances in Hematology. 2021; 12. [Link]

-

Ciurli, S., et al. Isothermal Titration Calorimetry: A Biophysical Method to Characterize the Interaction between Label-free Biomolecules in Solution. Bio-protocol. 2017; 7(12). [Link]

-

An, Y., et al. Structure-Based Discovery of Selective Histone Deacetylase 8 Degraders with Potent Anticancer Activity. Journal of Medicinal Chemistry. 2018; 61(22):10000-10016. [Link]

-

Li, C., et al. Design, synthesis and evaluation of EZH2-based PROTACs targeting PRC2 complex in lymphoma. Bioorganic & Medicinal Chemistry. 2022; 61:116710. [Link]

-

Sroka, W., et al. Targeting reversible post-translational modifications with PROTACs: a focus on enzymes modifying protein lysine and arginine residues. Expert Opinion on Drug Discovery. 2023; 18(1): 69-90. [Link]

-

MDPI. Therapeutic Targeting of Protein Lysine and Arginine Methyltransferases: Principles and Strategies for Inhibitor Design. [Link]

-

BPS Bioscience. EZH2 Chemiluminescent Assay Kit. [Link]

-

protocols.io. Isothermal titration calorimetry to determine the association constants for a ligand bound simultaneously to two specific protein binding sites with different affinities. [Link]

-

MCE. Tazemetostat de(methylene morpholine)-O-C3-O-C-COOH. [Link]

-

The Chem Guy. Isothermal Titration Calorimetry | ITC | Biochemistry. [Link]

-

AZoM. Characterization of Binding Interactions Using Isothermal Titration Calorimetry. [Link]

-

PubChem. Tazemetostat Hydrobromide. [Link]

-

Khan Academy. Thermodynamics: Isothermal titration calorimetry in drug development (practice). [Link]

-

ResearchGate. (PDF) Identification and characterization of 2nd generation EZH2 inhibitors with extended residence times and improved biological activity. [Link]

-

He, S., et al. SAM-Competitive EZH2-Inhibitors Induce Platinum Resistance by EZH2-Independent Induction of ABC-Transporters. International Journal of Molecular Sciences. 2023; 24(11):9687. [Link]

-

Xu, B., et al. Selective inhibition of EZH2 and EZH1 enzymatic activity by a small molecule suppresses MLL-rearranged leukemia. Blood. 2015; 125(2):346-357. [Link]

Sources

- 1. EZH2 inhibition by tazemetostat: mechanisms of action, safety and efficacy in relapsed/refractory follicular lymphoma - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Tazemetostat Hydrobromide | C34H45BrN4O4 | CID 71761627 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. caltagmedsystems.co.uk [caltagmedsystems.co.uk]

- 5. medchemexpress.com [medchemexpress.com]

Introduction: Targeting the Epigenetic Regulator EZH2 in Oncology

An In-depth Technical Guide to the Structure-Activity Relationship (SAR) of Tazemetostat Derivatives

This guide provides a comprehensive exploration of the structure-activity relationship (SAR) of Tazemetostat, a first-in-class, potent, and selective inhibitor of the histone methyltransferase EZH2. Designed for researchers, medicinal chemists, and drug development professionals, this document dissects the molecular architecture of Tazemetostat, elucidates the roles of its key structural motifs, and details the experimental methodologies crucial for evaluating its derivatives.

Enhancer of zeste homolog 2 (EZH2) is the catalytic heart of the Polycomb Repressive Complex 2 (PRC2), an essential epigenetic machinery that regulates gene expression.[1][2] By catalyzing the trimethylation of histone H3 on lysine 27 (H3K27me3), EZH2 establishes a repressive chromatin state, silencing target genes involved in differentiation and development.[3][4] In numerous cancers, including follicular lymphoma (FL) and diffuse large B-cell lymphoma (DLBCL), the hyperactivity of EZH2—driven by either gain-of-function mutations (e.g., Y646X, A687V) or overexpression—is a key oncogenic driver.[1][3][5] This aberrant activity leads to the silencing of tumor suppressor genes, blocking B-cell maturation and promoting unchecked proliferation.[3][6] Consequently, the targeted inhibition of EZH2's methyltransferase activity has emerged as a highly promising therapeutic strategy.[7][8]

Tazemetostat (formerly EPZ-6438) was developed as a specific, orally bioavailable small molecule designed to inhibit both wild-type and mutant forms of EZH2, offering a new therapeutic avenue for these malignancies.[1][3]

The Evolution of a Lead: From EPZ005687 to Tazemetostat

The journey to Tazemetostat began with the identification of EPZ005687, a pioneering EZH2 inhibitor discovered through high-throughput screening.[9] While demonstrating high affinity and selectivity for EZH2, EPZ005687 was hampered by suboptimal pharmacokinetic properties, limiting its potential as a clinical candidate.[9] This necessitated a rigorous medicinal chemistry campaign focused on optimizing the lead scaffold to enhance potency and, critically, improve its drug-like properties, including oral bioavailability. This optimization effort culminated in the discovery of Tazemetostat, a derivative with a significantly improved pharmacokinetic profile and potent anti-tumor activity.[9]

The Tazemetostat Pharmacophore: A Blueprint for EZH2 Inhibition

Tazemetostat's efficacy is rooted in its specific molecular architecture, which allows it to bind with high affinity to the SET domain of EZH2 in a manner that is competitive with the natural cofactor, S-adenosylmethionine (SAM).[3][9][10] The molecule can be deconstructed into several key pharmacophoric regions, each contributing critically to its overall activity.

Caption: Key pharmacophoric regions of the Tazemetostat molecule.

The central design principle involves the pyridone moiety acting as a bioisostere for the homocysteine portion of SAM, effectively occupying the cofactor binding site and preventing the methyl transfer reaction.[2]

A Deep Dive into SAR: Deconstructing the Tazemetostat Molecule

The development of Tazemetostat from its predecessor hinged on systematic modifications to its structure. Understanding the contribution of each component is key to appreciating its design.

| Structural Region | Putative Role in Activity & Properties | Predicted Impact of Modifications |

| Pyridone Moiety | Forms critical hydrogen bonds and van der Waals interactions within the SAM-binding pocket of the EZH2 SET domain. The 4,6-dimethyl groups enhance van der Waals contacts.[2] | Modifications to the 4- and 6-positions are generally detrimental to potency. Removal or replacement of the pyridone core would likely ablate activity. |

| Biphenyl Core | Acts as a rigid, planar scaffold that optimally orients the pyridone "warhead" and the side chains for interaction with the enzyme. | Altering the dihedral angle between the phenyl rings can significantly reduce binding affinity by disrupting the optimal geometry. |

| Amino Side Chain | The ethyl(tetrahydro-2H-pyran-4-yl)amino group at the 5-position is crucial for potency and contributes to favorable physicochemical properties like cell permeability. | This is a key site for SAR exploration. Bioisosteric replacement of the tetrahydropyran ring with other cyclic systems can modulate potency, selectivity, and metabolic stability.[11][12] |

| Morpholinomethyl Group | The morpholine group at the 4'-position is a classic solubilizing group in medicinal chemistry, significantly improving aqueous solubility and overall pharmacokinetic (PK) properties. | Replacement with other polar, cyclic amines can be explored to fine-tune PK parameters without drastically affecting potency. |

The Experimental Framework for SAR-Driven Drug Discovery

Advancing a lead compound like Tazemetostat requires a robust and self-validating system of experimental protocols. The causality behind these choices is to build a comprehensive picture from direct enzyme inhibition to cellular effects and in vivo behavior.

Workflow for Evaluating Tazemetostat Derivatives

Caption: Iterative workflow for SAR studies of EZH2 inhibitors.

Key Experimental Protocols

A. EZH2 Enzymatic Inhibition Assay (IC50 Determination)

-

Principle: This assay directly measures the ability of a compound to inhibit the methyltransferase activity of the PRC2 complex. A common method involves a radiometric assay using a tritiated SAM cofactor ([³H]-SAM).

-

Protocol Steps:

-

Prepare a reaction buffer containing the purified human PRC2 complex, a histone H3 peptide substrate, and unlabeled SAM.

-

Add the Tazemetostat derivative across a range of concentrations (e.g., 10-point, 3-fold serial dilutions).

-

Initiate the enzymatic reaction by adding [³H]-SAM.

-

Incubate the reaction mixture at a controlled temperature (e.g., 30°C) for a defined period (e.g., 60 minutes).

-

Stop the reaction and transfer the mixture to a filter plate to capture the histone peptides.

-

Wash the plate to remove unincorporated [³H]-SAM.

-

Measure the radioactivity of the captured, methylated peptides using a scintillation counter.

-

Calculate the percent inhibition relative to a DMSO control and determine the IC50 value by fitting the data to a dose-response curve.

-

-

Self-Validation: This protocol directly quantifies target engagement at the enzymatic level, providing a primary readout of potency.

B. Cell-Based Proliferation Assay

-

Principle: This assay assesses the impact of EZH2 inhibition on the proliferation of cancer cells that are dependent on its activity. EZH2-mutant lymphoma cell lines (e.g., KARPAS-422) are expected to be more sensitive than wild-type lines.[5]

-

Protocol Steps:

-

Seed EZH2-mutant and EZH2-wild-type lymphoma cells into 96-well plates at a predetermined density.

-

Treat the cells with the Tazemetostat derivative across a range of concentrations for an extended period (e.g., 7-11 days) to account for the epigenetic mechanism's time lag.[5][9]

-

At the end of the treatment period, add a viability reagent (e.g., CellTiter-Glo®, which measures ATP levels).

-

Measure luminescence using a plate reader.

-

Calculate the percent inhibition of proliferation and determine the GI50 (concentration for 50% growth inhibition) value.

-

-

Self-Validation: Comparing activity in mutant versus wild-type cell lines validates the on-target, mechanism-based anti-proliferative effect.

C. Pharmacodynamic (PD) Marker Assay: H3K27me3 Reduction

-

Principle: A crucial validation step is to confirm that the compound inhibits EZH2 activity within the cell, leading to a reduction in the global levels of the H3K27me3 mark.

-

Protocol Steps (Western Blot):

-

Treat lymphoma cells with the test compound for a sufficient duration (e.g., 72-96 hours).

-

Harvest the cells and perform histone extraction.

-

Separate the histone proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Probe the membrane with a primary antibody specific for H3K27me3.

-

Probe a parallel membrane or strip and re-probe the same membrane with an antibody for total Histone H3 as a loading control.

-

Use a secondary antibody conjugated to horseradish peroxidase (HRP) and a chemiluminescent substrate to visualize the bands.

-

Quantify the band intensity to determine the reduction in H3K27me3 levels relative to the total H3.

-

-

Self-Validation: This assay provides direct evidence of target engagement and pharmacodynamic activity in a cellular or in vivo setting, linking potency to the intended biological mechanism.[9][10]

Conclusion: A Paradigm of Modern Drug Design

The structure-activity relationship of Tazemetostat derivatives exemplifies a successful, modern drug discovery campaign. By understanding the intricate interactions between the small molecule and its enzymatic target, medicinal chemists were able to systematically address the pharmacokinetic shortcomings of an early lead. The resulting molecule, Tazemetostat, retains high on-target potency, exhibits selectivity against related enzymes, and possesses the oral bioavailability necessary for clinical success. Its design is a testament to the power of integrating structural biology, biochemical assays, and cell-based pharmacology to solve complex challenges in oncology drug development.

References

- Morschhauser, F., et al. (2021). EZH2 inhibition by tazemetostat: mechanisms of action, safety and efficacy in relapsed/refractory follicular lymphoma. Future Oncology. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC9892962/]

- Straining, R., & Eighmy, J. (2022). Tazemetostat: EZH2 Inhibitor. Journal of the Advanced Practitioner in Oncology. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8955562/]

- Italiano, A., et al. (2021). Pharmacology and pharmacokinetics of tazemetostat. Clinical Pharmacokinetics. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8550570/]

- Salles, G., et al. (2021). EZH2 inhibition by tazemetostat: mechanisms of action, safety and efficacy in relapsed/refractory follicular lymphoma. Future Oncology. [URL: https://pubmed.ncbi.nlm.nih.gov/33709777/]

- Johnston, J. M., et al. (2017). EZH2 Inhibition by Tazemetostat Results in Altered Dependency on B-cell Activation Signaling in DLBCL. Molecular Cancer Therapeutics. [URL: https://aacrjournals.

- Konze, K. D., et al. (2017). Structure–Activity Relationship Studies for Enhancer of Zeste Homologue 2 (EZH2) and Enhancer of Zeste Homologue 1 (EZH1) Inhibitors. Journal of Medicinal Chemistry. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC5479038/]

- Julia, F., & Salles, G. (2021). Ezh2 Inhibition by Tazemetostat: Mechanisms of Action, Safety and Efficacy in Relapsed/refractory Follicular Lymphoma. ResearchGate. [URL: https://www.researchgate.net/publication/349942730_Ezh2_Inhibition_by_Tazemetostat_Mechanisms_of_Action_Safety_and_Efficacy_in_Relapsedrefractory_Follicular_Lymphoma]

- Morschhauser, F., et al. (2019). interim update from a phase 2 multicenter study of tazemetostat, an ezh2 inhibitor, in patients with relapsed or refractory follicular lymphoma. ResearchGate. [URL: https://www.researchgate.net/publication/333642302_interim_update_from_a_phase_2_multicenter_study_of_tazemetostat_an_ezh2_inhibitor_in_patients_with_relapsed_or_refractory_follicular_lymphoma]

- Hanna, G. J., et al. (2025). Tazemetostat, a Selective EZH2 Inhibitor, in Combination with Pembrolizumab for Recurrent or Metastatic Head and Neck Squamous Cell Carcinoma: A Phase 1 Trial. Cancers. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8773721/]

- Straining, R., & Eighmy, J. (2022). (PDF) Tazemetostat: EZH2 Inhibitor. ResearchGate. [URL: https://www.researchgate.

- Lue, J. K., & Amengual, J. E. (2018). EMERGING DRUG PROFILE: Enhancer of Zeste Homolog 2 (EZH2) Inhibitors. Leukemia & Lymphoma. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC6062483/]

- Tamiya, H., et al. (2021). The EZH2 inhibitor tazemetostat upregulates the expression of CCL17/TARC in B-cell lymphoma and enhances T-cell recruitment. Cancer Science. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8495088/]

- Targeted Oncology. (2021). Tazemetostat Displays Promising Preclinical Activity in BTK-Resistant MCL Cell Lines. Targeted Oncology. [URL: https://www.targetedonc.com/view/tazemetostat-displays-promising-preclinical-activity-in-btk-resistant-mcl-cell-lines]

- Burke, J. M. (2020). Dr. Burke on Tazemetostat's Mechanism of Action in EZH2-Mutated Follicular Lymphoma. OncLive. [URL: https://www.onclive.

- Chemspace. (n.d.). Bioisosteric Replacements. Chemspace. [URL: https://chem-space.com/search/focused-sets/bioisosteres]

- Cambridge MedChem Consulting. (2021). Bioisosteric Replacements. Cambridge MedChem Consulting. [URL: https://www.cambridgemedchemconsulting.com/resources/bioisosteres/index.html]

Sources

- 1. Tazemetostat: EZH2 Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Structure–Activity Relationship Studies for Enhancer of Zeste Homologue 2 (EZH2) and Enhancer of Zeste Homologue 1 (EZH1) Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. EZH2 inhibition by tazemetostat: mechanisms of action, safety and efficacy in relapsed/refractory follicular lymphoma - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The EZH2 inhibitor tazemetostat upregulates the expression of CCL17/TARC in B‐cell lymphoma and enhances T‐cell recruitment - PMC [pmc.ncbi.nlm.nih.gov]

- 5. aacrjournals.org [aacrjournals.org]

- 6. youtube.com [youtube.com]

- 7. EZH2 inhibition by tazemetostat: mechanisms of action, safety and efficacy in relapsed/refractory follicular lymphoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. EMERGING DRUG PROFILE: Enhancer of Zeste Homolog 2 (EZH2) Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Pharmacology and pharmacokinetics of tazemetostat - PMC [pmc.ncbi.nlm.nih.gov]

- 11. chem-space.com [chem-space.com]

- 12. Bioisosteric Replacements [cambridgemedchemconsulting.com]

An In-depth Technical Guide to the Physicochemical Characterization of a Novel Tazemetostat Analog: TAZ-MET-001

Prepared by: Senior Application Scientist

Abstract

The journey of a novel chemical entity from discovery to a viable drug candidate is critically dependent on a thorough understanding of its physicochemical properties. These foundational characteristics govern a molecule's absorption, distribution, metabolism, and excretion (ADME) profile, ultimately influencing its efficacy and safety. This guide provides a comprehensive technical framework for the characterization of a novel Tazemetostat analog, designated herein as TAZ-MET-001 (Tazemetostat de(methylene morpholine)-O-C3-O-C-COOH). As a structurally distinct analog of the approved EZH2 inhibitor Tazemetostat, TAZ-MET-001 requires a rigorous, first-principles evaluation. This document outlines the strategic importance and detailed experimental protocols for determining the core physicochemical properties of TAZ-MET-001, including its acid dissociation constant (pKa), lipophilicity (Log D), aqueous solubility, chemical stability, and solid-state characteristics. The methodologies described are grounded in authoritative standards and are designed to generate the robust, high-quality data essential for informed decision-making in drug development.

Introduction: The Imperative of Early-Stage Characterization

In drug discovery, the initial synthesis of a promising molecule is merely the first step. Its potential as a therapeutic agent is unlocked only through meticulous characterization. Physicochemical properties are not just data points; they are predictors of a drug's behavior in vivo. A molecule with poor solubility may never reach its target in sufficient concentration, while one with inadequate stability could degrade before it can exert its therapeutic effect. Early and accurate assessment of these properties is paramount to de-risk a project, guide formulation development, and ensure the selection of a candidate with the highest probability of success.

Profile of the Target Molecule: TAZ-MET-001

Tazemetostat is a potent, selective, and orally available inhibitor of the EZH2 methyltransferase.[1][2] It is a weakly basic compound with pH-dependent solubility.[3] Its structure is complex, featuring multiple functional groups that contribute to its pharmacological and pharmacokinetic profile.

Our target molecule, TAZ-MET-001, represents a significant structural modification of the parent compound, Tazemetostat. The de(methylene morpholine) modification suggests the removal of the morpholinomethylphenyl group, a key structural feature of Tazemetostat.[4] This is replaced by a novel -O-C3-O-C-COOH side chain. This alteration dramatically changes the molecule's functionality by removing a basic nitrogen center (in the morpholine ring) and introducing a carboxylic acid, a strongly acidic group. This fundamental change from a weakly basic to a potentially acidic or zwitterionic molecule necessitates a complete de novo physicochemical evaluation. The insights gained from Tazemetostat's known properties serve as a reference, but direct extrapolation is scientifically unsound.

Core Physicochemical Properties: Strategy & Experimental Protocols

Our characterization strategy is a multi-faceted approach designed to build a holistic understanding of TAZ-MET-001. Each experiment is chosen to answer critical questions about the molecule's behavior in physiological and pharmaceutical contexts.

Acid Dissociation Constant (pKa)

Causality & Importance: The pKa is arguably the most critical physicochemical parameter as it dictates the extent of a molecule's ionization at a given pH.[5] This, in turn, profoundly influences solubility, lipophilicity, membrane permeability, and protein binding.[5][6] Given the introduction of a carboxylic acid and the removal of the morpholine group, TAZ-MET-001 will have a completely different ionization profile than Tazemetostat. Determining its pKa is the first essential step.

Selected Methodology: Potentiometric Titration

Potentiometric titration is a highly accurate and widely used method for pKa determination.[7] It involves monitoring the pH of a solution of the compound as a titrant (a strong acid or base) is incrementally added.

Experimental Protocol: Potentiometric pKa Determination of TAZ-MET-001

-

Preparation:

-

Accurately weigh approximately 1-2 mg of TAZ-MET-001 and dissolve in a suitable co-solvent (e.g., methanol or DMSO) if necessary, then dilute with deionized water to a final concentration of approximately 0.5-1 mM. Ensure the initial organic solvent percentage is minimal (<1-2%) to reduce its effect on the measurement.

-

Prepare standardized 0.1 M HCl and 0.1 M NaOH titrant solutions.

-

Calibrate a high-precision pH electrode and meter at three points (e.g., pH 4.0, 7.0, and 10.0) using certified buffers.

-

-

Titration:

-

Place the TAZ-MET-001 solution in a temperature-controlled vessel (25°C).

-

If the compound is acidic, titrate with 0.1 M NaOH. If basic, titrate with 0.1 M HCl. Given the carboxylic acid, titration with NaOH is the primary approach. A back-titration may also be performed.

-

Add the titrant in small, precise increments (e.g., 0.005 mL) using an automated titrator.

-

Record the pH value after each addition, allowing the reading to stabilize.

-

-

Data Analysis:

-

Plot the pH versus the volume of titrant added to generate a titration curve.

-

The pKa is determined from the inflection point of the sigmoid curve.[8] For a monoprotic acid, the pKa corresponds to the pH at which 50% of the compound is ionized (the half-equivalence point).

-

Utilize derivative plots (e.g., dpH/dV) to precisely identify the equivalence point(s). Specialized software is used to refine the pKa value(s) from the titration data.

-

Lipophilicity (Log P / Log D)

Causality & Importance: Lipophilicity, the "greasiness" of a molecule, is a key determinant of its ability to cross biological membranes, its binding to plasma proteins, and its potential for metabolism by CYP enzymes.[9] It is measured as the partition coefficient (Log P for the neutral species) or the distribution coefficient (Log D for all species at a specific pH). The "shake-flask" method is the gold standard for its direct and accurate measurement.[10][11]

Selected Methodology: Shake-Flask Method for Log D determination

This classic procedure directly measures the partitioning of a compound between n-octanol (simulating a lipid bilayer) and an aqueous buffer.[11]

Experimental Protocol: Shake-Flask Log D Determination at pH 7.4

-

Phase Preparation:

-

Prepare a phosphate-buffered saline (PBS) solution at pH 7.4.

-

Pre-saturate the n-octanol by mixing it vigorously with the PBS buffer (1:1 v/v) for 24 hours. Allow the phases to separate completely.

-

Pre-saturate the PBS buffer by mixing it with n-octanol in the same manner. This ensures thermodynamic equilibrium during the experiment.

-

-

Partitioning:

-

Prepare a stock solution of TAZ-MET-001 in a minimal amount of DMSO (e.g., 10 mM).[10]

-

In a glass vial, combine 1 mL of the saturated n-octanol and 1 mL of the saturated PBS.

-

Spike a small volume of the TAZ-MET-001 stock solution into the biphasic system to a final concentration that is below its measured solubility limit.

-

Securely cap the vials and shake them on a mechanical shaker for a sufficient time (e.g., 2-4 hours) at a controlled temperature (25°C) to reach equilibrium.[12]

-

-

Phase Separation & Analysis:

-

Centrifuge the vials at a low speed (e.g., 2000 rpm for 10 minutes) to ensure complete separation of the two phases.

-

Carefully withdraw an aliquot from the aqueous phase and an aliquot from the n-octanol phase.

-

Determine the concentration of TAZ-MET-001 in each phase using a validated analytical method, typically HPLC-UV.

-

-

Calculation:

-

The Log D at pH 7.4 is calculated using the formula: Log D = log10 ( [Concentration in Octanol] / [Concentration in Aqueous] )

-

Aqueous Solubility

Causality & Importance: Poor aqueous solubility is a primary cause of failure for drug candidates.[13] It can lead to low and erratic absorption from the gastrointestinal tract, limiting oral bioavailability.[14] Thermodynamic solubility, which measures the equilibrium concentration of a compound in a saturated solution, is the most relevant value for predicting in vivo behavior.[15][16]

Selected Methodology: Shake-Flask Thermodynamic Solubility Assay

This method determines the saturation solubility, where the dissolved drug is in equilibrium with the undissolved solid, providing a true measure of a compound's solubility.[16]

Experimental Protocol: Thermodynamic Solubility at pH 7.4

-

Sample Preparation:

-

Add an excess of solid TAZ-MET-001 (e.g., 1 mg) to a glass vial.[16] This is to ensure that a saturated solution is formed and solid material remains.

-

Add a precise volume (e.g., 1 mL) of the desired aqueous buffer (e.g., PBS at pH 7.4).

-

-

Equilibration:

-

Seal the vials and place them in a shaking incubator or on a rotator at a controlled temperature (e.g., 25°C or 37°C) for at least 24 hours to ensure equilibrium is reached.[15]

-

-

Sample Processing:

-

After incubation, visually confirm the presence of undissolved solid.

-

Separate the saturated solution from the solid material. This is a critical step and is best achieved by filtering the suspension through a low-binding filter (e.g., a 0.45 µm PVDF filter) or by high-speed centrifugation.

-

-

Quantification:

-

Analyze the clear filtrate or supernatant using a validated HPLC-UV method against a standard curve prepared from a known concentration stock solution of TAZ-MET-001.

-

-

Reporting:

-

The solubility is reported in units of µg/mL or µM.

-

Chemical Stability (Forced Degradation)

Causality & Importance: A drug substance must be stable under various environmental conditions to ensure its quality, safety, and efficacy throughout its shelf life. Forced degradation studies, as mandated by ICH guidelines (Q1A(R2)), intentionally expose the drug to harsh conditions to identify potential degradation pathways and products.[17][18][19] This information is vital for developing stability-indicating analytical methods and for formulation design.[20]

Selected Methodology: Forced Degradation Stress Testing

This involves subjecting TAZ-MET-001 to hydrolytic, oxidative, photolytic, and thermal stress conditions. The goal is to achieve 5-20% degradation of the active ingredient.[17]

Experimental Protocol: Forced Degradation Study Outline

-

Stock Solution: Prepare a solution of TAZ-MET-001 at a known concentration (e.g., 1 mg/mL) in a suitable solvent system (e.g., acetonitrile/water).

-

Stress Conditions:

-

Acid Hydrolysis: Incubate the solution with 0.1 M HCl at 60°C.

-

Base Hydrolysis: Incubate the solution with 0.1 M NaOH at 60°C.

-

Oxidative Degradation: Incubate the solution with 3% H₂O₂ at room temperature.

-

Thermal Degradation: Expose the solid powder and the solution to elevated temperatures (e.g., 80°C).

-

Photolytic Degradation: Expose the solid powder and the solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter, as per ICH Q1B guidelines.[18] A control sample should be protected from light.

-

-

Time Points: Sample from each stress condition at various time points (e.g., 2, 8, 24, 48 hours). Neutralize acid and base samples before analysis.

-

Analysis:

-